4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide
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Overview
Description
4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide is a complex organic compound that features multiple functional groups, including a nitro group, a piperidine ring, a benzimidazole moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling and subsequent functionalization.
Benzimidazole Synthesis: The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyrazole Synthesis: The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include amino derivatives, oxidized products, and substituted piperidine derivatives .
Scientific Research Applications
4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and multiple functional groups.
Pharmacology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
Uniqueness
The uniqueness of 4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H23N7O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H23N7O3/c1-23-17(16(13-20-23)26(28)29)18(27)22-19-21-14-7-3-4-8-15(14)25(19)12-11-24-9-5-2-6-10-24/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,21,22,27) |
InChI Key |
XIFTYBQVFSMFPY-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCCC4 |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCCC4 |
Origin of Product |
United States |
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